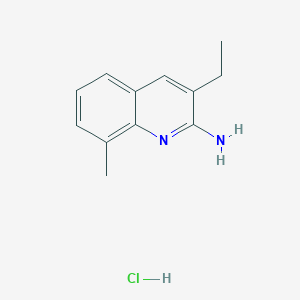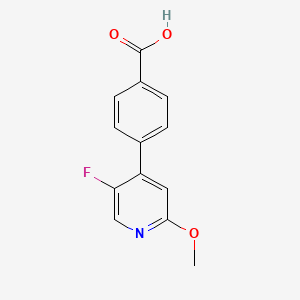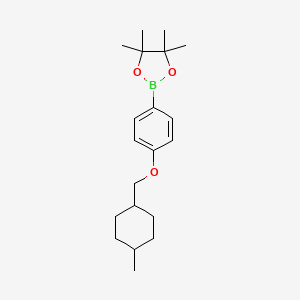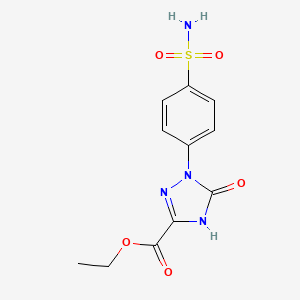![molecular formula C49H75NO18 B13722298 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Amphotericin B is a derivative of Amphotericin B, a well-known antifungal agent. Amphotericin B has been a cornerstone in the treatment of invasive fungal infections due to its broad-spectrum activity and low resistance rates. N-Acetyl Amphotericin B is synthesized by acetylating the amino group of Amphotericin B, potentially modifying its pharmacokinetic and pharmacodynamic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Amphotericin B involves the acetylation of Amphotericin B. The process typically includes the following steps:
Dissolution of Amphotericin B: Amphotericin B is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.
Acetylation Reaction: Acetic anhydride or acetyl chloride is added to the solution to acetylate the amino group of Amphotericin B. The reaction is carried out under controlled temperature and pH conditions to ensure specificity and yield.
Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain pure N-Acetyl Amphotericin B.
Industrial Production Methods
Industrial production of N-Acetyl Amphotericin B follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Amphotericin B is dissolved in industrial-grade solvents.
Controlled Acetylation: Acetylation is performed in large reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl Amphotericin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the polyene structure of the compound.
Substitution: N-Acetyl Amphotericin B can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation Products: Oxidized derivatives with modified polyene chains.
Reduction Products: Reduced forms with altered double bonds.
Substitution Products: Compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-Acetyl Amphotericin B has several scientific research applications:
Chemistry: Used as a model compound to study the effects of acetylation on polyene macrolides.
Biology: Investigated for its interactions with fungal cell membranes and its potential to overcome resistance mechanisms.
Medicine: Explored for its antifungal properties and potential reduced toxicity compared to Amphotericin B.
Industry: Used in the development of new formulations and delivery systems for antifungal therapies.
Wirkmechanismus
N-Acetyl Amphotericin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, forming pores that lead to leakage of intracellular components and ultimately cell death. The acetylation may influence the binding affinity and selectivity of the compound, potentially altering its efficacy and toxicity profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphotericin B: The parent compound with well-established antifungal activity.
Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery.
Nystatin: Another polyene antifungal with a similar mechanism of action.
Uniqueness
N-Acetyl Amphotericin B is unique due to its acetylation, which may confer different pharmacokinetic properties and potentially reduce toxicity. This modification can make it a valuable alternative in cases where conventional Amphotericin B is not suitable.
Conclusion
N-Acetyl Amphotericin B represents a promising derivative of Amphotericin B with potential advantages in terms of efficacy and safety. Its unique properties and diverse applications make it a compound of significant interest in scientific research and clinical practice.
Eigenschaften
Molekularformel |
C49H75NO18 |
|---|---|
Molekulargewicht |
966.1 g/mol |
IUPAC-Name |
(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |
InChI-Schlüssel |
DIGUUNRLVBJXKB-DPYLJFENSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Kanonische SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


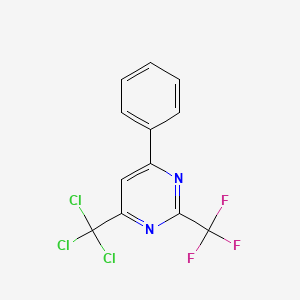


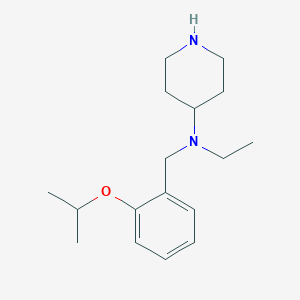
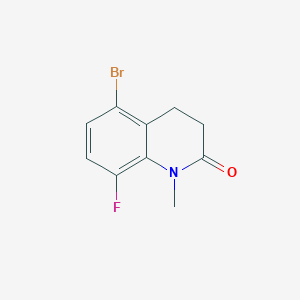
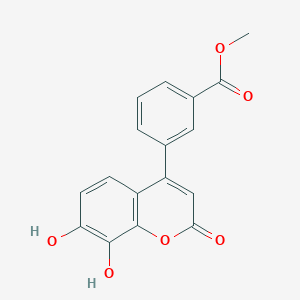
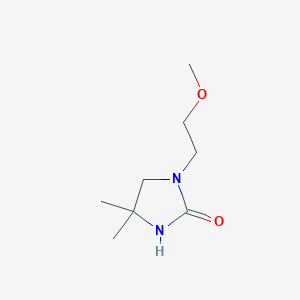
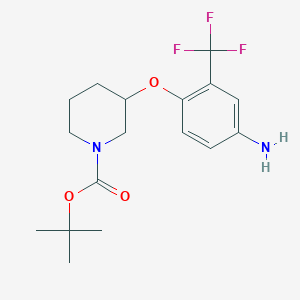
![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

